

The Discovery and Synthesis of Atr-IN-4: A Technical Guide

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Compound of Interest

Compound Name: Atr-IN-4

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Introduction

Atr-IN-4 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. The ATR signaling cascade is activated in response to single-stranded DNA (ssDNA) breaks and replication stress, playing a pivotal role in cell cycle checkpoint activation, DNA repair, and the maintenance of genomic stability.[1][2][3] In many cancer cells, particularly those with defects in other DDR pathways such as ATM deficiency, there is an increased reliance on ATR for survival, making it a promising therapeutic target.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **Atr-IN-4**, a novel ATR inhibitor.

ATR Signaling Pathway

The ATR signaling pathway is a complex cascade initiated by the recognition of RPA-coated ssDNA. This leads to the recruitment of the ATR-ATRIP complex, which, upon activation by TOPBP1, phosphorylates a multitude of downstream substrates, most notably Chk1.[5] Activated Chk1 then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[6]

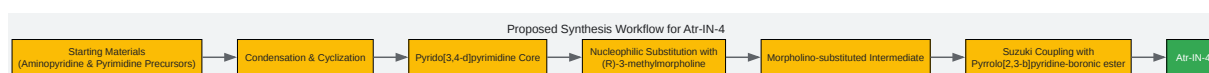
Caption: The ATR signaling pathway activated by DNA damage.

Discovery and Synthesis of Atr-IN-4

Atr-IN-4 was identified as a potent ATR inhibitor through targeted drug discovery programs. Its chemical structure, a substituted pyrido[3,4-d]pyrimidine derivative, is a novel scaffold for ATR inhibition. The synthesis of **Atr-IN-4**, as inferred from related literature on the synthesis of similar heterocyclic compounds, likely proceeds through a multi-step process.^{[7][8][9][10]}

A plausible synthetic route would involve the initial construction of the core pyrido[3,4-d]pyrimidine ring system. This could be achieved through a condensation reaction of a suitably substituted aminopyridine with a pyrimidine precursor, followed by cyclization. The subsequent steps would involve the introduction of the (R)-3-methylmorpholino and the cyclobutanone-substituted pyrrolo[2,3-b]pyridine moieties via nucleophilic substitution and Suzuki coupling reactions, respectively.

Note: The exact synthetic protocol for **Atr-IN-4** is detailed in patent CN112142744A. The following is a generalized, proposed workflow based on the synthesis of analogous compounds.



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Caption: A proposed synthetic workflow for **Atr-IN-4**.

Biological Activity and Data Presentation

Atr-IN-4 demonstrates potent inhibition of ATR kinase and exhibits significant anti-proliferative activity in cancer cell lines.

Compound	Assay Type	Target	IC50 (nM)	Cell Line
Atr-IN-4	Cell Growth Inhibition	ATR	130.9	DU145 (Prostate)[11]
Cell Growth Inhibition	ATR	41.33	NCI-H460 (Lung) [11]	
VE-821	Kinase Assay	ATR	26	-[12][13][14][15]
Cell Growth Inhibition	ATR	11,300 - 13,700	AGS, MKN-45 (Gastric)[16]	
AZD6738 (Ceralasertib)	Kinase Assay	ATR	1	-[17][18][19]
Cell Growth Inhibition	ATR	< 1,000	Multiple Breast Cancer Lines[17]	
Berzosertib (VE-822/M6620)	Cell-based Assay	ATR	19	HT29 (Colon)[20] [21]
Cell Growth Inhibition	ATR	250 - 290	Cal-27, FaDu (HNSCC)[22][23]	

Experimental Protocols

In Vitro ATR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the ATR kinase.

- Reagents and Materials:
 - Recombinant human ATR/ATRIP complex
 - GST-tagged p53 substrate
 - ATP

- Assay Buffer (e.g., 25 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
- **Atr-IN-4** (or other test compounds) dissolved in DMSO
- HTRF Detection Reagents (e.g., Europium-labeled anti-phospho-p53 antibody and d2-labeled anti-GST antibody)
- 384-well low-volume plates
- Procedure:
 1. Prepare serial dilutions of **Atr-IN-4** in DMSO and then dilute in assay buffer.
 2. Add the diluted compound to the wells of the 384-well plate.
 3. Add the ATR/ATRIP enzyme and GST-p53 substrate to the wells.
 4. Initiate the kinase reaction by adding ATP.
 5. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
 6. Stop the reaction by adding EDTA.
 7. Add the HTRF detection reagents and incubate in the dark to allow for antibody binding.
 8. Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
 9. Calculate the HTRF ratio and determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Reagents and Materials:

- Human cancer cell lines (e.g., DU145, NCI-H460)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Atr-IN-4** (or other test compounds) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Procedure:
 1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[\[24\]](#)[\[25\]](#)[\[26\]](#)
 2. Treat the cells with serial dilutions of **Atr-IN-4** and incubate for a specified period (e.g., 72 hours).
 3. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
 4. Add the solubilization solution to dissolve the formazan crystals.
 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 6. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[\[27\]](#)

In Vivo Antitumor Activity (Xenograft Model)

This protocol outlines a general procedure to evaluate the in vivo efficacy of an ATR inhibitor.

- Materials:
 - Immunocompromised mice (e.g., nude or SCID)

- Human cancer cell line for tumor implantation
- **Atr-IN-4** formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
- Calipers for tumor measurement
- Procedure:
 1. Subcutaneously implant human tumor cells into the flank of the mice.
 2. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
 3. Randomize the mice into treatment and control groups.
 4. Administer **Atr-IN-4** to the treatment group according to a predetermined dose and schedule. The control group receives the vehicle.
 5. Measure tumor volume and body weight regularly (e.g., twice a week).^{[28][29][30][31]}
 6. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
 7. Evaluate the antitumor efficacy based on tumor growth inhibition.^{[32][33][34][35][36]}

Conclusion

Atr-IN-4 is a promising novel ATR inhibitor with potent in vitro activity. Its unique chemical scaffold provides a new avenue for the development of targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of **Atr-IN-4** and other ATR inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

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